molecular formula C10H19ClN2O B1520974 N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride CAS No. 1171095-24-1

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride

Cat. No. B1520974
M. Wt: 218.72 g/mol
InChI Key: CJNZUTCVTVLDFL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride, also known as N-CPMPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a non-selective agonist of the metabotropic glutamate receptor (mGluR) and has been used to study the effects of glutamate on neuronal function. N-CPMPC has a number of advantages over other mGluR agonists, including greater potency and selectivity, as well as a longer duration of action. In addition, it has been used to study the effects of glutamate on a variety of physiological and biochemical processes, including synaptic plasticity, learning and memory, and neuronal development.

Scientific Research Applications

Synthesis and Potential Applications

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride is a compound that can be related to several areas of scientific research, particularly in the synthesis of novel pharmaceutical compounds and investigation of their properties. Although direct studies on this exact compound are limited, research on structurally similar compounds provides insights into potential applications in drug development and other scientific fields.

  • Heterocyclic Carboxamides as Antipsychotic Agents : Research has explored the synthesis and evaluation of heterocyclic carboxamides, including compounds with piperidine structures, for their potential antipsychotic properties. These studies indicate that such compounds can exhibit potent in vivo activities and could serve as a basis for the development of new antipsychotic medications with fewer side effects (Norman et al., 1996).

  • Cannabinoid Receptor Antagonists : Piperidine derivatives have been studied for their role as cannabinoid receptor antagonists. Such compounds are important for understanding cannabinoid receptor function and could lead to the development of drugs that antagonize the harmful effects of cannabinoids (Lan et al., 1999).

  • Cytotoxic and Anticancer Agents : The synthesis of piperidinol compounds and their evaluation as cytotoxic and anticancer agents show that modifications to the piperidine ring can lead to significant anti-tumor activity. This suggests the potential of piperidine derivatives, including those related to N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride, in cancer therapy (Dimmock et al., 1998).

  • Lewis Basic Catalysts in Organic Synthesis : Studies on piperidine-derived N-formamides highlight their use as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research underscores the utility of piperidine derivatives in facilitating stereoselective chemical reactions, which are crucial in pharmaceutical synthesis (Wang et al., 2006).

  • Anti-acetylcholinesterase Activity : The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase activity suggest the potential therapeutic applications of piperidine derivatives in treating diseases like Alzheimer's by increasing acetylcholine levels in the brain (Sugimoto et al., 1990).

properties

IUPAC Name

N-(cyclopropylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O.ClH/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9;/h8-9,11H,1-7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNZUTCVTVLDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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